molecular formula C7H13Cl2N3 B13484884 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Katalognummer: B13484884
Molekulargewicht: 210.10 g/mol
InChI-Schlüssel: LOKQWXCNAJWZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride is an organic compound belonging to the triazole class. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Vorbereitungsmethoden

The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of tert-butylamine with chloromethyl triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.

Eigenschaften

Molekularformel

C7H13Cl2N3

Molekulargewicht

210.10 g/mol

IUPAC-Name

1-tert-butyl-5-(chloromethyl)-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C7H12ClN3.ClH/c1-7(2,3)11-6(4-8)9-5-10-11;/h5H,4H2,1-3H3;1H

InChI-Schlüssel

LOKQWXCNAJWZOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(=NC=N1)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.